

Miransertib vs. Standard-of-Care in Proteus Syndrome: A Comparative Efficacy Analysis

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Compound of Interest

Compound Name: **Miransertib**

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Proteus syndrome is an exceedingly rare and progressive disorder characterized by mosaic, disproportionate overgrowth of various tissues. The underlying cause is a somatic activating mutation in the AKT1 gene, leading to hyperactivation of the PI3K-AKT-mTOR signaling pathway. This guide provides a comparative analysis of the investigational drug **Miransertib**, an AKT inhibitor, against the current standard-of-care for Proteus syndrome, supported by available experimental data.

Overview of Therapeutic Strategies

Miransertib (ARQ 092 / MK-7075) is an oral, selective, allosteric pan-AKT inhibitor that targets the underlying molecular mechanism of Proteus syndrome by blocking the aberrant AKT signaling cascade.[\[1\]](#)

Standard-of-Care for Proteus syndrome is primarily supportive and palliative, focusing on managing symptoms and complications as they arise.[\[2\]](#)[\[3\]](#) This multi-disciplinary approach includes surgical debulking of overgrown tissues, orthopedic procedures to address skeletal deformities, management of pain, and surveillance for deep vein thrombosis, pulmonary embolism, and tumors.[\[4\]](#)[\[5\]](#)

Quantitative Data Presentation

The following tables summarize the available quantitative data on the efficacy of **Miransertib** compared to the natural progression and outcomes of standard-of-care in Proteus syndrome.

Table 1: Efficacy on Cerebriform Connective Tissue Nevus (CCTN) Growth

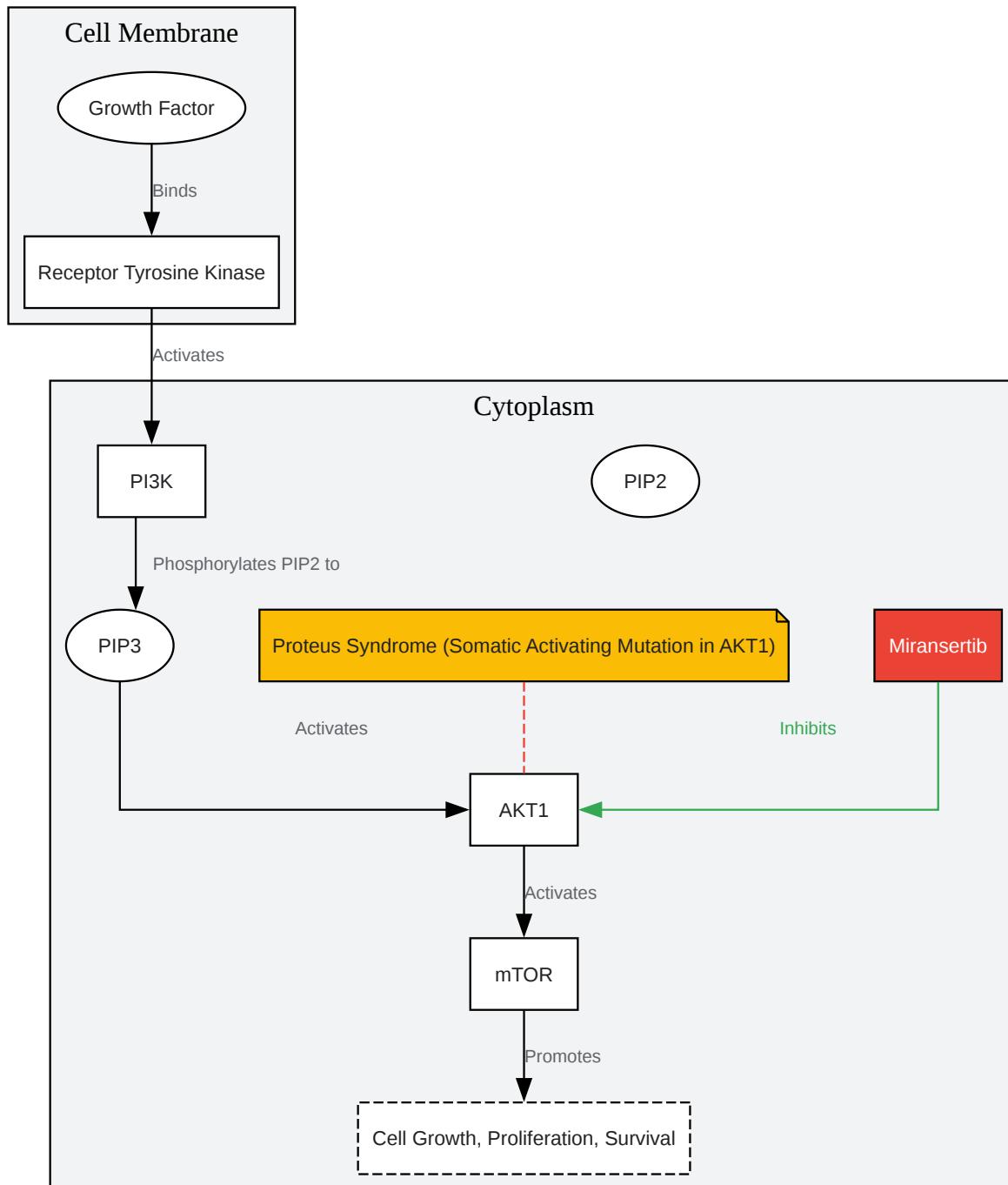
Treatment	Patient Population	Efficacy Metric	Result	Citation
Miransertib	18-year-old male (5-year follow-up)	Annualized growth rate of left plantar CCTN	1.12%	
	Annualized growth rate of right plantar CCTN	1.14%		
Standard-of-Care (Natural History)	18 children with Proteus syndrome	Mean annual growth rate of plantar CCTN	5.6%	[6]
Standard-of-Care (Surgical)	Case reports	Recurrence of CCTN after surgical resection	Common, with regrowth at the perimeter of the resected area	[7]

Table 2: Impact on Patient-Reported Outcomes

Treatment	Patient Population	Outcome Measure	Baseline Score	Post-Treatment Score	Citation
Miransertib	18-year-old male (5-year follow-up)	Numeric Rating Scale- for Pain (most severe in preceding 7 days)	11 (NRS-11) for Pain (most severe in preceding 7 days)	7/10	0/10 (at 5 years)
Pain Interference Index (PII) (self-report)	0.67	Not specified, but reported as improved			
Standard-of-Care (Interventional Pain Management)	35-year-old male	Numerical Rating Scale for Pain	8/10	2/10 (up to 6 months post-procedure)	[8]

Signaling Pathway and Therapeutic Intervention

The diagram below illustrates the PI3K-AKT-mTOR signaling pathway, the point of dysregulation in Proteus syndrome, and the mechanism of action of **Miransertib**.

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PI3K-AKT-mTOR Signaling Pathway in Proteus Syndrome

Experimental Protocols

Miransertib Clinical Trials (NCT02594215 and NCT03094832)

Study Design: These were open-label, single-arm, phase 1/2 studies to evaluate the safety, tolerability, and efficacy of **Miransertib** in patients with Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).[\[9\]](#)[\[10\]](#)

Key Methodologies:

- Dosing: Participants received oral **Miransertib**. In the phase 1 study, a dose of 5 mg/m²/day was found to achieve a 50% reduction in phosphorylated AKT in affected tissues of five out of six individuals.[\[11\]](#) The phase 1/2 MOSAIC study used a starting dose of 15 mg/m² daily for the first three 28-day cycles, with a subsequent increase to 25 mg/m² daily if no significant drug-related toxicities were observed.[\[10\]](#)
- Efficacy Assessment:
 - Cerebriform Connective Tissue Nevus (CCTN) Measurement: The percentage of the plantar surface involved by CCTN was measured at baseline and at follow-up visits using digital photography and specialized software.
 - Patient-Reported Outcomes:
 - Numeric Rating Scale-11 (NRS-11): Patients were asked to rate their most severe pain in the preceding 7 days on an 11-point scale, where 0 represents "no pain" and 10 represents the "worst imaginable pain".[\[12\]](#)
 - Pain Interference Index (PII): A six-item questionnaire where patients rate how much pain has interfered with various aspects of their life in the past two weeks on a 7-point scale (0 = "not at all" to 6 = "completely").[\[12\]](#)
 - Patient-Reported Outcomes Measurement Information System (PROMIS): A set of patient-centered measures to evaluate physical, mental, and social health.

Standard-of-Care: Natural History and Surgical Intervention Studies

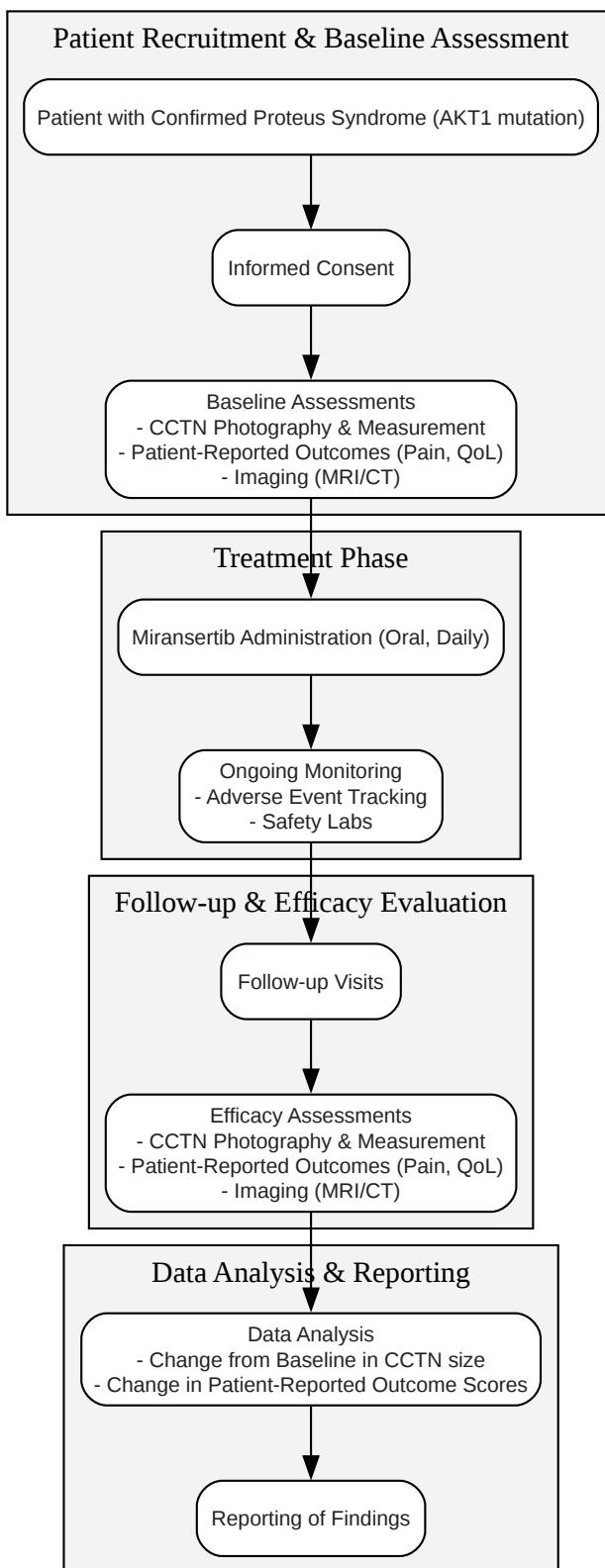
Study Design: Data for standard-of-care is primarily derived from natural history studies, case series, and case reports. These are largely observational and retrospective.

Key Methodologies:

- **Natural History of CCTN Growth:** In a longitudinal study, the progression of skin lesions in patients with Proteus syndrome was assessed by comparing photographs taken during repeated visits over an average of 53 months.[13] The area of CCTN was measured to determine the rate of growth.
- **Surgical Intervention Outcomes:** Case reports document the surgical management of Proteus syndrome, including the resection of CCTN. Outcomes are typically described qualitatively, noting the success of the procedure in improving function and aesthetics, and the incidence of recurrence.[7]
- **Interventional Pain Management:** A case report detailed the use of multilevel zygapophyseal joint injections for axial back pain. Pain levels were assessed using a numerical rating scale before and after the procedure.[8]

Experimental Workflow for Miransertib Efficacy Evaluation

The following diagram outlines the typical workflow for evaluating the efficacy of **Miransertib** in a clinical trial setting.

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